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molecular formula C11H6Cl2N4 B8793837 3-(2,5-Dichloropyrimidin-4-yl)pyrazolo[1,5-a]pyridine

3-(2,5-Dichloropyrimidin-4-yl)pyrazolo[1,5-a]pyridine

Cat. No. B8793837
M. Wt: 265.09 g/mol
InChI Key: PJLONOKQQCUQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946235B2

Procedure details

K2CO3 (20.82 g, 150.65 mmol) and KOH (16.91 g, 301.31 mmol) were added in one portion to a mixture of (E)-4-(2-butoxyvinyl)-2,5-dichloropyrimidine (Intermediate 22, 74.46 g, 301.31 mmol) and 1-aminopyridinium iodide (66.9 g, 301.31 mmol) in DMSO (1.415 L) at r.t. The mixture was stirred at r.t. for 1.5 h and then at 90° C. for 4 h. After cooling, the mixture was diluted with water (5 L) and stirred for 0.5 h. The resulting solid was collected by filtration and washed with water (5 L). Purification by FCC, eluting with 0-20% EtOAc in CH2Cl2 gave the title compound (16.2 g, 20%) as a cream solid after trituration with diethyl ether; 1H NMR: 7.29 (1H, td), 7.74 (1H, ddd), 8.58 (1H, dt), 8.82 (1H, s), 8.98 (1H, dt), 9.10 (1H, s). m/z: ES+, MH+ 264.89.
Name
Quantity
20.82 g
Type
reactant
Reaction Step One
Name
Quantity
16.91 g
Type
reactant
Reaction Step One
Quantity
74.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
66.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.415 L
Type
solvent
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step Two
Yield
20%

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[OH-].[K+].C(O/[CH:14]=[CH:15]/[C:16]1[C:21]([Cl:22])=[CH:20][N:19]=[C:18]([Cl:23])[N:17]=1)CCC.[I-].[NH2:25][N+:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>CS(C)=O.O>[Cl:23][C:18]1[N:17]=[C:16]([C:15]2[CH:14]=[N:25][N:26]3[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=23)[C:21]([Cl:22])=[CH:20][N:19]=1 |f:0.1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
20.82 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
16.91 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
74.46 g
Type
reactant
Smiles
C(CCC)O/C=C/C1=NC(=NC=C1Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O/C=C/C1=NC(=NC=C1Cl)Cl
Name
Quantity
66.9 g
Type
reactant
Smiles
[I-].N[N+]1=CC=CC=C1
Name
Quantity
1.415 L
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 90° C. for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
stirred for 0.5 h
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water (5 L)
CUSTOM
Type
CUSTOM
Details
Purification by FCC
WASH
Type
WASH
Details
eluting with 0-20% EtOAc in CH2Cl2

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)C=1C=NN2C1C=CC=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 20.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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